

# Physical appearance and stability of 2,6-Dibromo-4-methylpyridin-3-amine

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-methylpyridin-3-amine

Cat. No.: B111553

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## Technical Guide: 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for **2,6-Dibromo-4-methylpyridin-3-amine** (CAS Number: 343036-73-7) is limited in publicly available literature. This guide summarizes the available information and provides data for closely related isomers and derivatives to serve as a reference for researchers. All data presented for isomers should be considered as reference points and not as validated data for **2,6-Dibromo-4-methylpyridin-3-amine**.

## Core Compound Overview

**2,6-Dibromo-4-methylpyridin-3-amine** is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development as they serve as versatile scaffolds for the synthesis of complex organic molecules with potential biological activity. The bromine atoms at positions 2 and 6, and the amine group at position 3, offer multiple reactive sites for further chemical modifications.

Due to the limited availability of specific data for the title compound, this guide also includes information on the closely related isomer, 2-Amino-3,5-dibromo-4-methylpyridine (CAS: 3430-29-3), to provide a comparative context for its potential physical and chemical properties.

## Physical and Chemical Properties

The following tables summarize the available physical and chemical properties. It is crucial to note that the data for the target compound is sparse and, in some cases, inferred from supplier safety data sheets which may not explicitly name the compound. Data for the isomer is provided for comparison.

Table 1: Physical and Chemical Properties of **2,6-Dibromo-4-methylpyridin-3-amine** and a Key Isomer

Property	<b>2,6-Dibromo-4-methylpyridin-3-amine</b> (CAS: 343036-73-7)	<b>2-Amino-3,5-dibromo-4-methylpyridine</b> (CAS: 3430-29-3)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub>	C <sub>6</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	265.93 g/mol	265.93 g/mol <a href="#">[1]</a>
Appearance	Solid (form not specified)	Off-white to light brown solid <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	60 - 63 °C	123 - 124 °C <a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	248 °C	276.5 ± 35.0 °C (Predicted) <a href="#">[1]</a> <a href="#">[3]</a>
Density	Not Available	1.990 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[3]</a>
Solubility	Not Available	Not specified

## Stability and Storage

Proper handling and storage are critical to maintain the integrity of **2,6-Dibromo-4-methylpyridin-3-amine**.

Table 2: Stability and Storage Recommendations

Parameter	Recommendation	Source
Storage Conditions	Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Store locked up.	
Chemical Stability	Stable under recommended storage conditions.	
Incompatible Materials	Strong oxidizing agents.	[4]
Hazardous Decomposition	Forms explosive mixtures with air on intense heating.	

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,6-Dibromo-4-methylpyridin-3-amine** are not readily available. However, protocols for a closely related isomer and general analytical techniques for similar compounds can be adapted.

### Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Isomer)

This protocol describes the synthesis of the isomer, 2-Amino-3,5-dibromo-4-methylpyridine, and may serve as a starting point for developing a synthesis for the target compound.

Reaction: Bromination of 2-amino-4-methylpyridine.[3]

Materials:

- 2-amino-4-methylpyridine
- 72% Sulfuric acid
- Bromine
- 50% Sodium hydroxide solution

- Dichloromethane
- Anhydrous magnesium sulfate
- Ice

#### Procedure:

- Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid and cool the solution to 0°C in an ice bath.
- Slowly add bromine (1.5 eq) dropwise while maintaining the reaction temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 18 hours.
- Slowly pour the reaction mixture into ice water and adjust the pH to 10 with a 50% sodium hydroxide solution to precipitate the product.
- Collect the solid product by filtration.
- Extract the filtrate with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the organic phase and combine the resulting solid with the previously filtered product.
- Purify the crude product by flash column chromatography (eluent: 2% methanol/dichloromethane) to yield the final product.<sup>[3]</sup>

## Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity, purity, and stability of the compound.

Table 3: Recommended Analytical Techniques

Technique	Purpose	General Protocol Outline
HPLC (High-Performance Liquid Chromatography)	Purity assessment and impurity profiling.	Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). Detection: UV at a suitable wavelength. Sample Prep: Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase.[5]
GC-MS (Gas Chromatography-Mass Spectrometry)	Identification of volatile impurities and structural confirmation.	Column: A suitable capillary column for amine analysis. Carrier Gas: Helium. Ionization: Electron Ionization (EI). Note: Derivatization may be required to improve volatility.[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy	Unambiguous structural elucidation.	Solvent: Deuterated chloroform (CDCl <sub>3</sub> ) or dimethyl sulfoxide (DMSO-d <sub>6</sub> ). Experiments: <sup>1</sup> H NMR, <sup>13</sup> C NMR, and potentially 2D correlation experiments (COSY, HSQC).
FTIR (Fourier-Transform Infrared) Spectroscopy	Identification of functional groups.	Sample Prep: KBr pellet or as a thin film.
Thermal Analysis (DSC/TGA)	Determination of melting point, decomposition temperature, and thermal stability.	Atmosphere: Nitrogen. Heating Rate: A standard rate, e.g., 10 °C/min.

## Safety and Handling

**2,6-Dibromo-4-methylpyridin-3-amine** and its isomers are hazardous materials that require strict safety precautions.

Table 4: GHS Hazard Information and Precautions

Hazard	Statement	Precautionary Measures	Source
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.	Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.	
Skin Irritation	Causes skin irritation.	Wear protective gloves.	
Eye Irritation	Causes serious eye irritation.	Wear eye protection.	
Respiratory Irritation	May cause respiratory irritation.	Avoid breathing dust.	
First Aid (Inhalation)	If inhaled, move to fresh air. Call a physician immediately.	Seek immediate medical attention.	
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.	Seek immediate medical attention.	
First Aid (Eyes)	Rinse out with plenty of water. Call an ophthalmologist.	Seek immediate medical attention.	
First Aid (Ingestion)	If swallowed, give two glasses of water to	Seek immediate medical attention.	

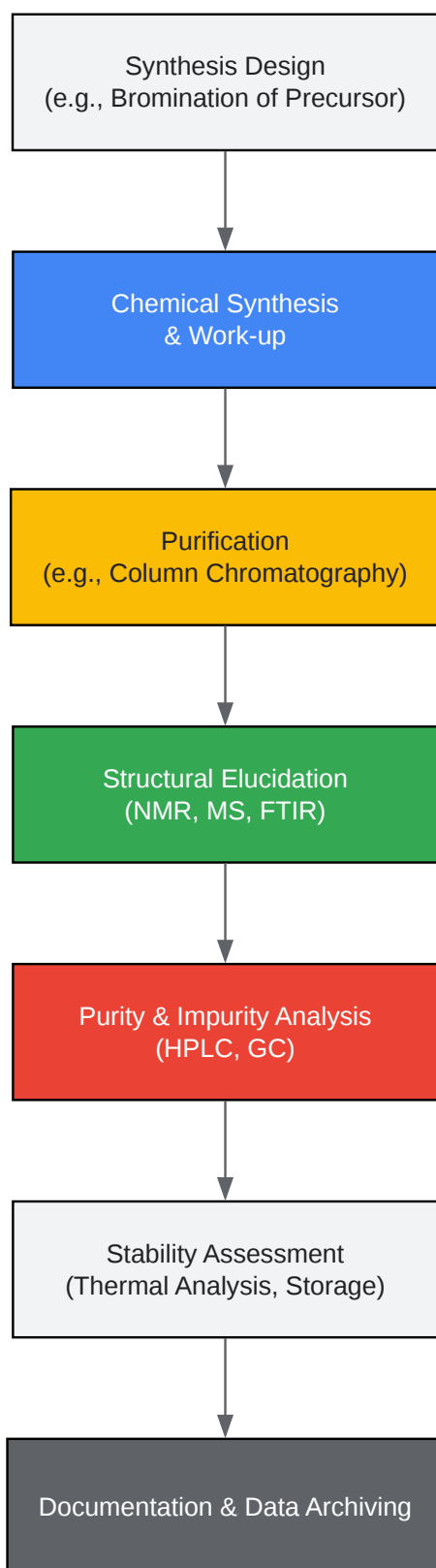
drink. Seek medical  
advice immediately.

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## Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridine derivative like **2,6-Dibromo-4-methylpyridin-3-amine**.





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Caption: General workflow for the synthesis and characterization of a chemical intermediate.

As no specific signaling pathways involving **2,6-Dibromo-4-methylpyridin-3-amine** have been identified in the literature, a diagram for such is not included. Researchers are encouraged to perform their own biological assays to determine the activity of this compound.

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